While there is no extensive research directly focused on N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, its structural features suggest potential for investigation in areas like:
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride is an organic compound classified as a thiocarbamoyl chloride. Its molecular formula is C₈H₇ClFNS, with a molecular weight of approximately 203.67 g/mol. The structure consists of a thiocarbonyl group (C=S) linked to a nitrogen atom that carries a methyl group (CH₃) and a 3-fluorophenyl substituent (C₆H₄F). The compound also features a chlorine atom attached to the nitrogen, contributing to its reactivity and making it a polar molecule due to the electronegativity differences among its constituent atoms .
These reactions highlight the compound's potential for further chemical transformations and functionalization .
The synthesis of N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride typically involves the reaction of N-methylthiocarbamoyl chloride with 3-fluoroaniline. This process can be performed under controlled conditions to ensure high yield and purity. The general synthetic route may be outlined as follows:
This method allows for the introduction of the fluorophenyl group while maintaining the integrity of the thiocarbamoyl structure .
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride has potential applications in various fields:
Several compounds share structural similarities with N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride, including:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride | Fluorine substitution on phenyl | Enhanced lipophilicity |
N-Methyl-N-(3-trifluoromethylphenyl)-thiocarbamoyl chloride | Trifluoromethyl group on phenyl | Increased electron-withdrawing effects |
N,N-Dimethyl-thiocarbamoyl chloride | No aromatic substitution | Simpler structure, less reactivity |
N-Methyl-N-(phenyl)-thiocarbamoyl chloride | No fluorine substitution | Basic structure without halogen effects |
The unique presence of both a methyl group and a fluorinated aromatic ring distinguishes N-Methyl-N-(3-fluorophenyl)-thiocarbamoyl chloride from its analogs, potentially imparting unique chemical properties and biological activities .
Corrosive